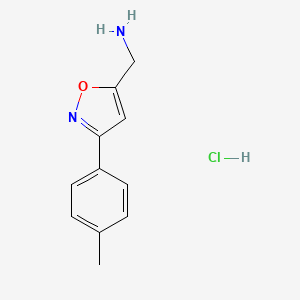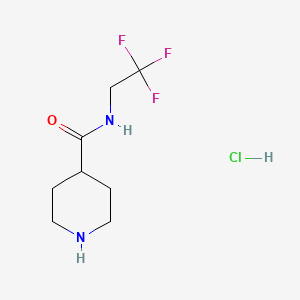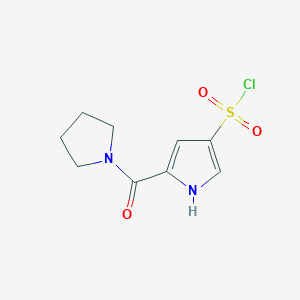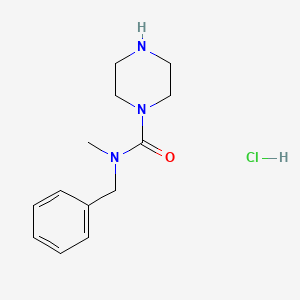
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
“2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid” is a compound that has a benzofuran moiety. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is composed of fused benzene and furan rings . Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including anticancer properties .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . The molecular docking and binding affinity of the generated compounds were estimated and studied computationally utilizing molecular operating environment software .Wissenschaftliche Forschungsanwendungen
Synthesis of Biological Agents
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of various biological agents. For instance, thiazolidinone derivatives synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanone have been characterized and screened for their antimicrobial and analgesic activity (Bhovi, Bodke, & Biradar, 2010). Similarly, derivatives of this compound have been synthesized to serve as blue-green fluorescent probes, demonstrating significant fluorescent properties in various organic solvents (Bodke, Shankerrao, & Harishkumar, 2013).
Antimicrobial Activity
Compounds derived from 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid have shown promise in antimicrobial applications. For example, imidazothiazole derivatives of benzofuran were synthesized and screened for antimicrobial activities, with some compounds exhibiting significant effects (Shankerrao, Bodke, & Santoshkumar, 2017).
Anti-HIV, Anticancer, and Antimicrobial Applications
Novel series of benzofuran derivatives synthesized from this compound have been evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed promising results, particularly in reducing the viral cytopathic effect and exhibiting mild antifungal activity (Rida et al., 2006).
Synthesis of Complexes and Coordination Reactions
The compound and its derivatives have been used in the synthesis of complex structures and coordination reactions. For example, reactions involving (E)-3-(1-Benzofuran-2-yl)propenoic acid led to the formation of benzofuro[3,2-c]pyridine derivatives, which were utilized for the preparation of various complexes (Mojumdar, Šimon, & Krutošíková, 2009).
Eigenschaften
IUPAC Name |
2-(1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSNHLPFXYDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)
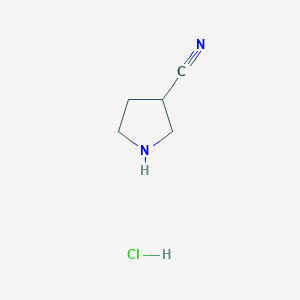
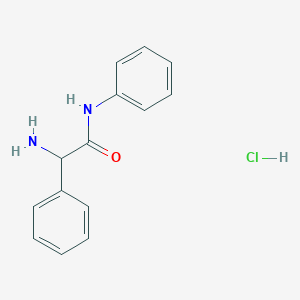

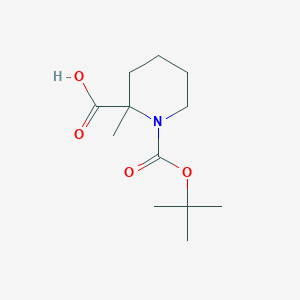
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)

